molecular formula C13H16N2O2 B571530 Melatonin Methoxy-d3 CAS No. 60418-64-6

Melatonin Methoxy-d3

Cat. No. B571530
CAS RN: 60418-64-6
M. Wt: 235.301
InChI Key: DRLFMBDRBRZALE-BMSJAHLVSA-N
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Description

Melatonin Methoxy-d3, also known as C13H16N2O2, is a compound with a molecular weight of 235.30 g/mol . It is a variant of melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles . The molecular formula of Melatonin Methoxy-d3 is C13H16N2O2 . The IUPAC name for this compound is N - [2- [5- (trideuteriomethoxy)-1 H -indol-3-yl]ethyl]acetamide .


Synthesis Analysis

The synthesis of melatonin, including Melatonin Methoxy-d3, involves a four-step reaction with L-tryptophan being one of the crucial precursors . The enzymes involved in melatonin synthesis have low specificity and catalytic efficiency. Enhancing enzyme activity through site-directed mutation, directed evolution, or promotion of cofactor synthesis can increase the metabolic flow and promote microbial melatonin production .


Molecular Structure Analysis

The molecular structure of Melatonin Methoxy-d3 includes a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of the compound is 235.140007995 g/mol, and it has a monoisotopic mass of 235.140007995 g/mol . The compound has a topological polar surface area of 54.1 Ų and a heavy atom count of 17 .


Physical And Chemical Properties Analysis

Melatonin Methoxy-d3 has several computed properties. It has a molecular weight of 235.30 g/mol and an XLogP3 of 0.8 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 and an exact mass of 235.140007995 g/mol . Its complexity is calculated to be 270 .

Scientific Research Applications

  • Neuroprotection and Brain Health : Melatonin has been studied for its neuroprotective properties. It has shown potential in treating central nervous system disorders, particularly stroke, due to its ability to act as a free radical scavenger and antioxidant (Watson et al., 2016).

  • Sleep and Circadian Rhythm Regulation : Melatonin is well-known for its role in sleep regulation and the treatment of sleep disorders. It activates MT1 and MT2 melatonin receptors, influencing sleep and circadian rhythms (Liu et al., 2016).

  • Cancer Therapy : Research has explored melatonin's role in cancer therapy, particularly its potential as an adjuvant in cancer treatment due to its antioxidant properties and ability to regulate cell cycle (Fernández-Palanca et al., 2021).

  • Antioxidant and Anti-inflammatory Effects : Melatonin's potent antioxidant and anti-inflammatory properties have been investigated for therapeutic applications in various conditions, including sepsis and septic injury (Hu et al., 2017).

  • Radioprotection : Melatonin has been studied for its radioprotective effects, particularly in the context of ionizing radiation and its potential use in cancer radiotherapy (Vijayalaxmi et al., 2004).

  • Plant Physiology : Interestingly, melatonin also plays a role in plant physiology, affecting processes like flowering and stress responses in plants (Kolar et al., 2003).

  • Management of Viral Infections : Melatonin's immunomodulatory and antioxidant properties have led to its investigation in the management of viral infections (Boga et al., 2012).

  • Skeletal Muscle Regulation : Research indicates that melatonin could play a regulatory role in skeletal muscle, influencing muscle development and regeneration (Chen et al., 2020).

properties

CAS RN

60418-64-6

Product Name

Melatonin Methoxy-d3

Molecular Formula

C13H16N2O2

Molecular Weight

235.301

IUPAC Name

N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3

InChI Key

DRLFMBDRBRZALE-BMSJAHLVSA-N

SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

synonyms

N-[2-[5-(methoxy-d3)-1H-indol-3-yl]ethyl]-acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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